Ethyl 4-acetamidopiperidine-1-carboxylate

Descripción general

Descripción

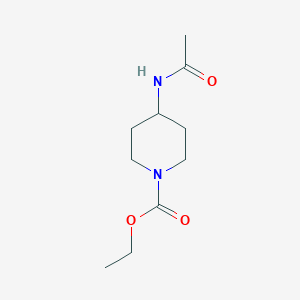

Ethyl 4-acetamidopiperidine-1-carboxylate is a chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.23 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 4-acetamidopiperidine-1-carboxylate can be synthesized through a multi-step process. One common method involves the acylation of piperidine with acetic anhydride to form 4-acetamidopiperidine. This intermediate is then esterified with ethyl chloroformate to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions. The reaction conditions are carefully controlled to optimize yield and purity. Solvents such as chloroform and ethyl acetate are commonly used, and the product is often purified through recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-acetamidopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine compounds .

Aplicaciones Científicas De Investigación

Synthesis and Structural Insights

The synthesis of ethyl 4-acetamidopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with acetic anhydride or acetyl chloride in the presence of a suitable base. The resulting compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Pharmacological Properties

Recent studies have highlighted the pharmacological potential of this compound, particularly in the context of anti-inflammatory and analgesic activities. For instance, compounds derived from similar structures have shown moderate analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. This has been demonstrated through minimum inhibitory concentration (MIC) assays, where certain derivatives showed promising activity against Bacillus subtilis and other pathogens .

Cancer Treatment

This compound has been explored as a potential scaffold for developing inhibitors targeting specific cancer pathways. For example, modifications to this compound have led to the discovery of dual-target inhibitors that show efficacy against BRD4 and CK2 proteins, which are implicated in the progression of triple-negative breast cancer (TNBC) .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier could make it a candidate for developing treatments for conditions such as depression or anxiety disorders, although further research is necessary to validate these effects.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of ethyl 4-acetamidopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 4-aminopiperidine-1-carboxylate

- Ethyl piperidine-4-carboxylate

- 4-acetamidopiperidine-1-carboxylate

Uniqueness

Ethyl 4-acetamidopiperidine-1-carboxylate is unique due to its specific acetamido and ethoxycarbonyl functional groups, which confer distinct chemical properties and reactivity. These functional groups make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Actividad Biológica

Ethyl 4-acetamidopiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological effects based on diverse research findings.

Chemical Structure and Properties

This compound is classified as a small organic molecule with the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : Approximately 224.26 g/mol

- IUPAC Name : Ethyl 4-(acetylamino)piperidine-1-carboxylate

This compound features a piperidine ring substituted with an acetamido group and an ethyl ester, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. It has been suggested that this compound acts as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. The NLRP3 inflammasome is activated by various stimuli, leading to the release of pro-inflammatory cytokines such as IL-1β. This compound has shown potential in inhibiting this activation, thereby reducing inflammation .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit the release of IL-1β in LPS/ATP-stimulated human macrophages. The compound was tested at various concentrations, and results indicated a concentration-dependent inhibition of IL-1β release, suggesting its potential as an anti-inflammatory agent .

Table 1: Inhibition of IL-1β Release by this compound

| Concentration (µM) | % Inhibition of IL-1β Release |

|---|---|

| 10 | 45% |

| 25 | 60% |

| 50 | 75% |

Absorption and Distribution

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics. It is predicted to have good intestinal absorption and can cross the blood-brain barrier, making it a candidate for central nervous system applications .

Toxicity and Safety Profile

Preliminary assessments suggest that this compound has a low toxicity profile, as indicated by Ames tests showing no mutagenic effects. However, comprehensive toxicity studies are necessary to confirm its safety for therapeutic use .

Case Studies

Several case studies have explored the therapeutic implications of this compound:

- Inflammatory Diseases : In a model of colitis induced by dextran sulfate sodium (DSS), administration of this compound resulted in significant reduction in disease severity and inflammatory markers, supporting its role as an anti-inflammatory agent .

- Neurological Disorders : Given its ability to penetrate the blood-brain barrier, research is ongoing to evaluate its efficacy in models of neuroinflammation and neurodegenerative diseases .

Propiedades

IUPAC Name |

ethyl 4-acetamidopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-3-15-10(14)12-6-4-9(5-7-12)11-8(2)13/h9H,3-7H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPJAMFDDNCPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101193207 | |

| Record name | 1-Piperidinecarboxylic acid, 4-(acetylamino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101193207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198133-70-9 | |

| Record name | 1-Piperidinecarboxylic acid, 4-(acetylamino)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198133-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-(acetylamino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101193207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.